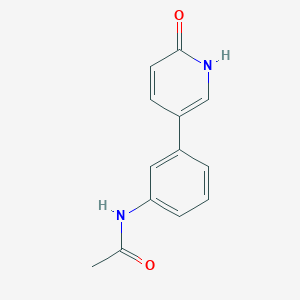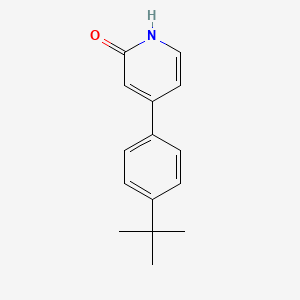
6-(3-Acetylaminophenyl)-2-hydroxypyridine, 95%
Vue d'ensemble
Description
6-(3-Acetylaminophenyl)-2-hydroxypyridine (6-(3-AP)-2-HOP) is an organic compound that has been studied extensively due to its potential applications in a variety of scientific research areas. 6-(3-AP)-2-HOP is a white crystalline solid that is soluble in water and ethanol. It is also known as 6-(3-acetamidophenyl)-2-hydroxypyridine, 6-(3-aminophenyl)-2-hydroxypyridine, and 6-(3-acetamidophenyl)-2-hydroxy-1,4-pyridine. This compound has been used in a wide range of applications, including organic synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
6-(3-AP)-2-HOP has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, 6-(3-AP)-2-HOP is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In drug development, 6-(3-AP)-2-HOP has been used as a starting material for the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. In biochemistry, 6-(3-AP)-2-HOP has been used as a starting material for the synthesis of a variety of enzymes, hormones, and other biomolecules.
Mécanisme D'action
6-(3-AP)-2-HOP has been found to act as a competitive inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of this enzyme leads to decreased levels of uric acid in the body, which can have beneficial effects in the treatment of gout and other conditions associated with high uric acid levels. In addition, 6-(3-AP)-2-HOP has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme leads to decreased levels of prostaglandins, which can have beneficial effects in the treatment of inflammation and other conditions associated with high prostaglandin levels.
Biochemical and Physiological Effects
6-(3-AP)-2-HOP has been found to have a variety of biochemical and physiological effects. In addition to its effects on xanthine oxidase and cyclooxygenase, 6-(3-AP)-2-HOP has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. In addition, 6-(3-AP)-2-HOP has been found to act as an anti-inflammatory agent, reducing inflammation and pain associated with a variety of conditions. Finally, 6-(3-AP)-2-HOP has been found to have a variety of neuroprotective effects, protecting neurons from damage caused by a variety of insults, including oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(3-AP)-2-HOP in laboratory experiments has a number of advantages. First, 6-(3-AP)-2-HOP is relatively inexpensive and readily available. Second, 6-(3-AP)-2-HOP is soluble in water and ethanol, making it easy to work with in the laboratory. Third, 6-(3-AP)-2-HOP has a variety of biochemical and physiological effects, making it useful for a variety of research applications.
However, there are also some limitations to consider when using 6-(3-AP)-2-HOP in laboratory experiments. First, 6-(3-AP)-2-HOP is a relatively unstable compound, making it difficult to store for long periods of time. Second, 6-(3-AP)-2-HOP has a relatively low solubility in aqueous solutions, making it difficult to work with in certain applications. Finally, 6-(3-AP)-2-HOP has a relatively low molecular weight, making it difficult to work with in certain applications.
Orientations Futures
The potential applications of 6-(3-AP)-2-HOP in scientific research are vast and varied. One potential future direction for research is the use of 6-(3-AP)-2-HOP in the development of new drugs and therapies. For example, 6-(3-AP)-2-HOP could be used as a starting material for the synthesis of new antibiotics, antifungals, antivirals, and other drugs. In addition, 6-(3-AP)-2-HOP could be used in the synthesis of new enzymes and other biomolecules for use in medical and biotechnological applications.
Another potential future direction for research is the use of 6-(3-AP)-2-HOP in the synthesis of new dyes and fragrances. 6-(3-AP)-2-HOP could be used as a starting material for the synthesis of a variety of dyes and fragrances for use in a variety of applications, including cosmetics, food, and pharmaceuticals.
Finally, 6-(3-AP)-2-HOP could be used in the development of new materials for use in a variety of applications. For example, 6-(3-AP)-2-HOP could be used as a starting material for the synthesis of new polymers, plastics, and other materials for use in a variety of applications, including electronics, construction, and automotive.
Méthodes De Synthèse
6-(3-AP)-2-HOP can be synthesized using a variety of methods. One of the most commonly used methods is a reaction between 3-aminophenol and acetic anhydride in the presence of a catalytic amount of an acid, such as hydrochloric acid or sulfuric acid. This reaction results in the formation of 6-(3-AP)-2-HOP as a white solid. Other methods of synthesis include the reaction of 3-aminophenol with acetic acid, and the reaction of 3-aminophenol with acetic anhydride in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
N-[3-(6-oxo-1H-pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)14-11-5-2-4-10(8-11)12-6-3-7-13(17)15-12/h2-8H,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJQDZLPEQTOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682911 | |
| Record name | N-[3-(6-Oxo-1,6-dihydropyridin-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Acetylaminophenyl)-2-hydroxypyridine | |
CAS RN |
1111114-89-6 | |
| Record name | N-[3-(6-Oxo-1,6-dihydropyridin-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95%](/img/structure/B6367389.png)
![4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367391.png)

![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367396.png)




